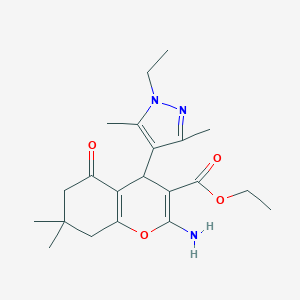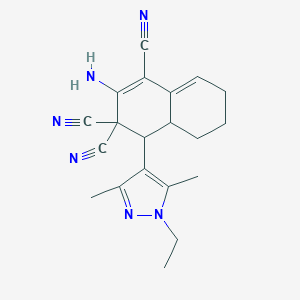![molecular formula C17H25N3O B280270 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as DAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAPA is a small molecule that has been shown to have a variety of biological effects, making it a promising candidate for use in a wide range of research studies. In
科学的研究の応用
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways that are important for cancer cell survival. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of viral infections.
作用機序
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are important for cell survival. In cancer cells, this compound has been shown to inhibit the activity of a protein called STAT3, which is important for cancer cell survival. Additionally, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is important for the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. Additionally, this compound has been shown to inhibit the activity of specific enzymes and signaling pathways that are important for cancer cell survival. In the brain, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine, a neurotransmitter that is important for cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide in lab experiments is its small size, which makes it easy to manipulate and study. Additionally, this compound has been shown to have a variety of biological effects, making it a useful tool for studying a wide range of biological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is in the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects. Finally, research is needed to identify new applications for this compound in scientific research, as well as to develop new synthesis methods that could improve the yield and purity of this compound.
合成法
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatography steps. This synthesis method has been shown to produce high yields of this compound with a high degree of purity, making it suitable for use in scientific research.
特性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
N-[(1,5-dimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-11-15(10-19-20(11)2)9-18-16(21)17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,18,21) |
InChIキー |
HTBLAIZRPCHHPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)

![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
